3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride
Overview
Description
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride, also known as “THBP-HCl”, is a synthetic compound used in scientific research and experiments. THBP-HCl is a derivative of bipyridine, a heterocyclic aromatic organic compound. It is used in laboratory experiments and studies to analyze the biochemical and physiological effects of various compounds. THBP-HCl has a wide range of applications in scientific research and is used in various experiments and studies.
Scientific Research Applications
Pharmacological Research
This compound is utilized in pharmacological studies due to its structural similarity to piperidine, a known pharmacophore. Piperidine derivatives are explored for their potential therapeutic effects, including analgesic and antipsychotic properties . The hydrochloride salt form of this compound may enhance its solubility, making it suitable for bioavailability studies in drug development processes.
properties
IUPAC Name |
2-piperidin-1-ylpyridine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDORJBODXQDNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.